3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3-hydroxy-5-methyl-3-(2-oxo-2-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}ethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substituents on the indole ring, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-[2-oxo-2-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C24H26N2O5/c1-16-5-10-20-19(13-16)24(30,23(29)25-20)14-21(27)17-6-8-18(9-7-17)31-15-22(28)26-11-3-2-4-12-26/h5-10,13,30H,2-4,11-12,14-15H2,1H3,(H,25,29) |
InChI Key |
WMUPTJTYTRLTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.